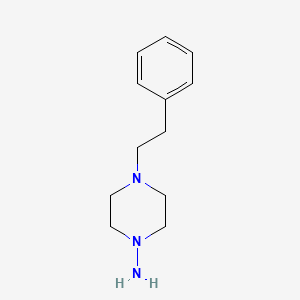

4-Phenethylpiperazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-15-10-8-14(9-11-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHOOFLESLALQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297478 | |

| Record name | 4-(2-Phenylethyl)-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34924-96-4 | |

| Record name | 4-(2-Phenylethyl)-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34924-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Phenylethyl)-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenethylpiperazin 1 Amine and Its Structural Analogs

Established Reaction Pathways for Piperazine (B1678402) Ring Formation

The formation of the piperazine scaffold, a key structural motif in many biologically active compounds, can be achieved through several reliable synthetic routes. nih.gov

Reductive amination is a cornerstone of amine synthesis, and it has been effectively applied to the creation of piperazine rings. thieme-connect.comresearchgate.net This method typically involves the reaction of a dicarbonyl compound or a keto-amine with an amine in the presence of a reducing agent. Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). thieme-connect.com A more environmentally friendly approach utilizes hydrogen gas as the reductant, which generates water as the only byproduct. thieme-connect.com Continuous-flow hydrogenation reactors have emerged as a safe and scalable technology for this purpose. thieme-connect.com

For instance, a benzylpiperazine was synthesized directly from the corresponding benzaldehyde (B42025) and piperazine using a continuous-flow hydrogenation apparatus, a process that is protecting-group-free and scalable. thieme-connect.com Another strategy involves the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine). researchgate.net

A novel approach to constructing differentially N,N-disubstituted piperazines utilizes 2-oxopiperazine as a building block. Reductive amination of 2-oxopiperazine results in N-alkylation and lactam reduction, leading to the corresponding amine. A subsequent reductive amination can then introduce a different substituent. rsc.org

Cyclization reactions provide a powerful means of constructing the piperazine ring from linear precursors. nih.govmdpi.com A common strategy involves the cyclization of appropriate linear diamine precursors. nih.gov For example, a palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Another innovative method involves the catalytic reductive cyclization of dioximes. nih.govmdpi.com This approach utilizes primary amines and nitrosoalkenes as synthons to generate bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization. nih.gov The mechanism is believed to involve the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine product. mdpi.com

More recent advancements include the use of photoredox catalysis in the synthesis of piperazines. mdpi.com This method allows for the C-H functionalization of the piperazine ring under mild conditions. mdpi.com

Specific Synthetic Routes to 4-Phenethylpiperazin-1-amine

While a direct, one-step synthesis of this compound is not extensively detailed in the provided context, the synthesis can be inferred from the general principles of piperazine synthesis and functionalization. The process would likely involve the synthesis of a piperazine precursor followed by the introduction of the phenethyl and amine groups.

The synthesis of this compound would likely begin with the formation of a piperazine ring, as described in section 2.1. A plausible route would involve the reaction of a phenethyl-substituted diamine precursor or the alkylation of a pre-formed piperazine ring with a phenethyl halide.

Once the 4-phenethylpiperazine core is established, the introduction of the 1-amino group can be achieved through various methods. One common strategy is the N-amination of the piperazine. Another approach could involve the reduction of a corresponding N-nitroso or N-acyl derivative. For example, the synthesis of 1-acetyl-4-(4-aminophenyl)piperazine was achieved by the hydrogenation of 1-acetyl-4-(4-nitrophenyl)piperazine. prepchem.com A similar reductive amination strategy could be employed.

Diversification and Derivatization Strategies Utilizing this compound as a Core Nucleophile

The primary amine group of this compound makes it a valuable nucleophile for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The reaction of this compound with aldehydes or ketones leads to the formation of hydrazone derivatives. nih.govnih.gov This condensation reaction is a fundamental transformation in organic chemistry and is widely used to create compounds with a variety of biological activities. nih.govnih.gov

The general procedure for the synthesis of hydrazones involves heating the hydrazine (B178648) or hydrazide with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govmdpi.com The resulting hydrazones can serve as versatile intermediates for the synthesis of other heterocyclic compounds. nih.gov

The synthesis of various hydrazide-hydrazone derivatives has been reported, highlighting the versatility of this reaction. For example, cyanoacetyl hydrazine has been reacted with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative that undergoes further heterocyclization reactions. nih.gov

Incorporation into Fused Heterocyclic Systems (e.g., Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives)

The synthesis of complex molecules incorporating the this compound scaffold is a significant area of research, particularly for creating compounds with potential therapeutic applications. One key strategy involves the nucleophilic substitution reaction to incorporate this moiety into fused heterocyclic systems, such as the thiazolo[5,4-d]pyrimidine core. This scaffold is of particular interest in the development of adenosine (B11128) receptor ligands. nih.govnih.gov

A common synthetic route involves the reaction of a halogenated heterocyclic precursor with an appropriate amine. nih.govresearchgate.net For instance, derivatives of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine have been synthesized by reacting a chloro-substituted precursor with a variety of piperazine-containing amines. nih.gov The general procedure involves adding the desired amine to a solution of the 5-chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine derivative in a high-boiling point solvent like n-butanol. nih.gov

To facilitate the reaction, microwave irradiation is often employed, which can significantly reduce reaction times and improve yields. The mixture is typically irradiated at high temperatures, for example, 200 °C for 20 minutes. nih.gov Following the reaction, a standard workup procedure is performed, which includes cooling the mixture, basifying it with an aqueous potassium hydroxide (B78521) (KOH) solution, and adding water to precipitate the final product. The resulting solid is then collected by filtration and purified, either by crystallization or chromatography. nih.gov This methodology allows for the creation of a diverse library of compounds where the phenethylpiperazine group is attached to the thiazolo[5,4-d]pyrimidine core, often via a linker. nih.gov

Table 1: Synthesis of a Thiazolo[5,4-d]pyrimidine Derivative

| Parameter | Details |

|---|---|

| Reactant 1 | 5-chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine |

| Reactant 2 | Appropriate phenethylpiperazine-containing amine (e.g., an ethylamine (B1201723) derivative) |

| Solvent | n-Butanol (n-BuOH) |

| Conditions | Microwave irradiation at 200 °C for 20 minutes |

| Workup | Cooling, basification with 50% aq. KOH, precipitation with water, filtration |

| Purification | Crystallization or chromatography |

Preparation of Alkyl-Bridged and Substituted Phenethylpiperazin-1-yl Chains

Modifying the structure of this compound by introducing alkyl-bridged or substituted chains is a key strategy for fine-tuning the molecule's properties. These modifications can be achieved through various synthetic reactions, primarily involving the alkylation of the piperazine nitrogen or the functionalization of other parts of the molecule.

One common approach is the N-alkylation of the piperazine ring using alkyl halides. However, direct alkylation of amines can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com Therefore, controlled conditions or the use of protecting groups are often necessary to achieve selective mono-alkylation. The "borrowing hydrogen" strategy, using alcohols as alkylating agents in the presence of a catalyst, represents an atom-economical alternative for N-alkylation. researchgate.net

A more complex approach involves building substituted chains onto a molecular scaffold that already contains the phenethylpiperazine moiety. For example, in the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives, a phenol-containing precursor is first reacted with epibromohydrin (B142927) in a Williamson ether synthesis. nih.gov This reaction typically uses a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at room temperature to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from epibromohydrin, forming an alkyl aryl ether with a terminal epoxy ring. nih.gov This epoxy ring can then be opened by various nucleophiles, including amines, to introduce a substituted hydroxypropyl chain, effectively creating a complex, substituted alkyl bridge on the molecule. nih.gov

Reductive amination is another powerful method for creating alkyl-bridged chains. This involves reacting an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This technique was utilized in the synthesis of aminoethyl-substituted piperidine (B6355638) derivatives, where aldehydes were reductively aminated with various primary and secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. nih.gov While this example involves piperidines, the chemical principle is directly applicable to the synthesis of derivatives of this compound.

Table 2: Example Reaction for Chain Elaboration (Williamson Ether Synthesis)

| Parameter | Details |

|---|---|

| Reaction Type | Williamson Ether Synthesis |

| Substrate | Phenol derivative containing a phenethylpiperazine moiety |

| Reagent 1 | Sodium Hydride (NaH) (1.5 - 2 equiv.) |

| Reagent 2 | Epibromohydrin (1.5 equiv.) |

| Solvent | Tetrahydrofuran (THF) |

| Conditions | Room temperature |

| Product | Alkyl aryl ether with a terminal oxirane (epoxy) ring |

Compound Reference Table

In Vitro Biological Activity and Mechanistic Elucidation of 4 Phenethylpiperazin 1 Amine and Its Derivatives

Enzyme Modulation and Inhibition Studies

Research into the derivatives of the phenethylpiperazine scaffold has demonstrated notable inhibitory activity against several key enzymes involved in physiological and pathological processes. These studies are crucial for understanding the structure-activity relationships and mechanisms of action.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of the piperazine (B1678402) class have been identified as effective inhibitors of cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the proper functioning of the nervous system by breaking down the neurotransmitter acetylcholine. nih.gov The benzylpiperazine moiety, in particular, has been shown to interact with the catalytic site of AChE, contributing to its inhibitory effect. dergipark.org.tr

The inhibitory potency of these compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Studies on various piperazine derivatives have reported a range of IC50 values, indicating that structural modifications significantly impact their inhibitory strength.

For instance, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed AChE inhibitory activities with IC50 values ranging from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov Within this series, the compound featuring a 4-Fluorophenyl moiety was identified as the most potent. nih.gov Another study on a different set of piperazine derivatives reported IC50 values in the range of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | 16.42 - 63.03 | nih.gov |

| General Piperazine Derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 | nih.gov |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Kinetic studies, often utilizing Lineweaver-Burk plots, are employed to classify the type of inhibition. For piperazine derivatives, these investigations have revealed different mechanisms.

In one study, the most active piperazine derivative, compound 2b, was found to exhibit a non-competitive type of inhibition against AChE. dergipark.org.trdergipark.org.tr This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's turnover number but not its substrate binding affinity.

The selectivity of an inhibitor for AChE versus BChE is an important pharmacological parameter. While both enzymes hydrolyze acetylcholine, their distribution in the body and their roles in disease progression can differ. Therefore, developing inhibitors with a specific selectivity profile is often a key objective.

In a study of newly synthesized piperazine derivatives, compounds were found to be active against AChE but were notably inactive against BChE, indicating a high degree of selectivity for the AChE isoform. dergipark.org.tr For example, compounds 2b and 2c displayed promising and selective inhibitory activity against AChE. dergipark.org.trdergipark.org.tr Conversely, other studies have identified piperazine derivatives that act as dual inhibitors, showing activity against both enzymes. nih.gov The ability to modulate selectivity through structural modifications is a significant advantage of this chemical scaffold. For instance, in a series of phenoxyethyl piperidine (B6355638) derivatives, compound 5c was found to be highly selective, inhibiting AChE with an IC50 of 0.50 µM while showing no activity against BChE up to 100 µM. nih.govresearchgate.net

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. Its inhibitors work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. nih.gov The piperazine scaffold has been explored for the development of DPP-IV inhibitors.

A study on piperazine sulfonamide derivatives demonstrated their potential as DPP-IV inhibitors. These compounds exhibited inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.gov The study suggested that the presence and position of electron-withdrawing groups on the phenylsulfonyl moiety influenced the inhibitory activity. nih.gov While specific data for 4-phenethylpiperazin-1-amine is not detailed, the research on related piperazine and piperidine structures confirms the relevance of this chemical class in targeting DPP-IV. nih.govnih.gov

Adipose Triglyceride Lipase (B570770) (ATGL) Inhibition

Adipose triglyceride lipase (ATGL) is the rate-limiting enzyme for the breakdown of stored triglycerides in fat cells. Inhibition of ATGL is being investigated as a therapeutic strategy for metabolic diseases by reducing the mobilization of fatty acids. medchemexpress.com

While direct studies on this compound as an ATGL inhibitor are not prominent in the reviewed literature, research on other small-molecule inhibitors provides context for this target. The first specific small-molecule inhibitor of ATGL identified was Atglistatin, which has an IC50 of 0.7 µM. medchemexpress.com The development of Atglistatin and its derivatives has validated the pharmacological inhibition of ATGL as a potential strategy for metabolic disorders. nih.gov The exploration of diverse chemical scaffolds, including potentially those based on piperazine, remains an area of interest for discovering new ATGL inhibitors.

Cytochrome P450 (CYP) Isoform Modulation (e.g., CYP1B1, CYP2E1)

The modulation of cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism and efficacy. While direct studies on this compound are limited, research into structurally related compounds provides insight into potential interactions.

CYP1B1: This enzyme is overexpressed in many tumors, making it a target for cancer therapy. mdpi.compatsnap.com Inhibition of CYP1B1 can prevent the metabolic activation of procarcinogens and overcome drug resistance. mdpi.comnih.gov Various compounds with rigid polycyclic skeletons, such as flavonoids and quinazolines, have been developed as CYP1B1 inhibitors. nih.gov Research on bentranil (B1668014) analogues has yielded potent inhibitors with IC50 values in the nanomolar range and high selectivity for CYP1B1 over CYP1A1 and CYP1A2. nih.gov Given that many nitrogen-containing heterocyclic compounds interact with CYP enzymes, derivatives of this compound represent a potential area for the development of novel CYP1B1 inhibitors.

CYP2E1: This isoform is involved in the metabolism of numerous xenobiotics, including ethanol (B145695) and some anesthetics. nih.govnih.gov It is also known to generate reactive oxygen species (ROS), which can contribute to cellular damage. nih.gov The expression of CYP2E1 can be induced by substances like ethanol, which may alter the metabolism of other drugs. nih.gov Phenylethyl isothiocyanate, a compound containing a phenylethyl moiety, is known to inhibit CYP2E1. nih.gov This suggests that the phenethyl group in this compound and its derivatives could potentially interact with this enzyme, although specific inhibitory or inductive activities have not been detailed in the available literature.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. Several studies have demonstrated that piperazine-containing compounds can act as potent HDAC inhibitors.

A series of 1-benzhydryl-piperazine-based hydroxamic acids were designed and evaluated for their HDAC inhibitory activity. Within this series, compounds with varying linker lengths between the piperazine core and the hydroxamic acid zinc-binding group were synthesized. Notably, derivatives with linker lengths of five, six, and seven carbon atoms exhibited nanomolar inhibitory activities toward the HDAC6 isoform. One phenyl-hydroxamic acid derivative, in particular, was found to be a highly potent and selective HDAC6 inhibitor.

In another study, indole-piperazine hybrid structures were identified as potent and selective class I HDAC inhibitors. Specifically, certain derivatives showed submicromolar activity against HDAC1 and a preferable affinity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3.

Furthermore, a class of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids has been identified as novel and selective HDAC6 inhibitors. Compounds bearing a para-substituted hydroxamic acid were found to be active, selectively inhibiting HDAC6 over HDAC1. These findings underscore the potential of the piperazine scaffold, a core component of this compound, in the design of effective and selective HDAC inhibitors.

Table 1: In Vitro HDAC Inhibition by Piperazine Derivatives

| Compound Class | Target Isoform(s) | Potency |

|---|---|---|

| 1-Benzhydryl-piperazine hydroxamic acids | HDAC6 | Nanomolar IC50 |

| Indole-piperazine hybrids | Class I HDACs (HDAC1, 2, 3) | Submicromolar IC50 |

| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC6 | IC50 = 0.1–1.0 µM |

Receptor Ligand Binding and Functional Assays (In Vitro)

Adenosine (B11128) Receptor (e.g., A2AAR) Ligand Binding Affinity and Inverse Agonist Potency

Derivatives containing a phenylpiperazine moiety have been investigated for their activity at the human A2A adenosine receptor (A2AAR). In a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a compound featuring a 4-phenylpiperazin-1-yl ethyl)amino chain displayed high binding affinity and potent inverse agonist activity. mdpi.comresearchgate.net

Specifically, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited an A2AAR binding affinity (Ki) of 8.62 nM and an inverse agonist potency (IC50) of 7.42 nM. mdpi.comresearchgate.net This demonstrates that the inclusion of the 4-phenylpiperazine structure can lead to potent and selective ligands for the A2AAR. researchgate.net The therapeutic potential of A2AAR antagonists and inverse agonists is recognized in the treatment of neurodegenerative disorders and in cancer immunotherapy. mdpi.comresearchgate.net

Table 2: In Vitro Activity of a Phenylpiperazine Derivative at the A2A Adenosine Receptor

| Compound | Binding Affinity (Ki) | Inverse Agonist Potency (IC50) |

|---|---|---|

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | 8.62 nM mdpi.com | 7.42 nM mdpi.com |

Serotonin (B10506) Receptor (e.g., 5-HT6R) Affinity and Selectivity

The this compound scaffold is found in compounds that exhibit significant affinity for serotonin receptors, particularly the 5-HT6 receptor, which is a target for cognitive disorders. nih.gov A series of 1,3,5-triazine (B166579) derivatives incorporating a 4-methylpiperazin-1-yl moiety were designed and tested for their affinity towards 5-HT6R. nih.govnih.gov

One such derivative, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was identified as a potent 5-HT6R antagonist with a Ki of 11 nM. nih.govnih.gov Another derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, also showed high potency and selectivity for the 5-HT6R with a Ki of 13 nM. nih.gov These compounds demonstrated significant selectivity over other serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine (B1211576) D2 receptor. nih.govnih.gov

Table 3: In Vitro Affinity of Piperazine Derivatives for the 5-HT6 Receptor

| Compound | 5-HT6R Affinity (Ki) |

|---|---|

| 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 11 nM nih.govnih.gov |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 13 nM nih.gov |

Dopamine Transporter (DAT) Binding and Functional Modulation

Phenylpiperazine analogs have been studied for their interaction with monoamine transporters, including the dopamine transporter (DAT). patsnap.com These compounds have been shown to inhibit the uptake of dopamine and, in some cases, induce its release. patsnap.com The specific substitutions on the phenyl-piperazine skeleton can modulate the selectivity of these compounds for DAT, the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). patsnap.com

Anti-Aggregation Investigations (In Vitro)

While specific studies on the anti-aggregation properties of this compound are not prevalent, research into related piperazine derivatives indicates potential activity in this area. Protein aggregation is a hallmark of several neurodegenerative diseases, and compounds that can inhibit this process are of significant therapeutic interest. nih.govmdpi.com

A novel 1,4-bis(3-aminopropyl)piperazine (B145938) derivative has been disclosed for its potential use in the treatment of Tauopathies, which are characterized by the aggregation of the Tau protein. google.com This suggests that the piperazine core can be incorporated into structures designed to interfere with protein aggregation processes.

Furthermore, other piperazine and piperidine derivatives have been evaluated for their antiplatelet aggregation activity. researchgate.net For instance, certain ligustrazine-tetrahydroisoquinoline derivatives have shown potent inhibition of platelet aggregation induced by ADP and arachidonic acid. While mechanistically distinct from the inhibition of neurodegenerative protein aggregation, this activity highlights the broader potential of piperazine-containing compounds to modulate cellular aggregation phenomena.

Inhibition of Amyloid-Beta (Aβ) Peptide Self-Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ1-42 fragment, is a primary pathological hallmark of Alzheimer's disease (AD). The inhibition of this self-aggregation process is a key therapeutic strategy. In vitro studies have demonstrated that derivatives of the piperazine scaffold, structurally related to this compound, can significantly interfere with the self-induced aggregation of Aβ1-42.

Research into a series of N'-(4-benzylpiperazin-1-yl)alkylamine derivatives has shown a notable ability to inhibit this pathological process. nih.gov In a commonly used in vitro assay utilizing Thioflavin T (ThT) fluorescence to monitor fibril formation, these compounds demonstrated significant inhibitory activity. nih.govnih.gov At a concentration of 25 μM, various derivatives achieved inhibition percentages ranging from approximately 54% to nearly 89%. nih.gov One of the most potent compounds identified in this series provided an inhibition of 88.81%. nih.gov These findings suggest that the piperazine core structure serves as a valuable pharmacophore for the design of Aβ aggregation inhibitors. nih.govnih.gov The mechanism is believed to involve the binding of these molecules to the Aβ peptide, thereby stabilizing its monomeric form or preventing the conformational changes necessary for oligomerization and fibril formation. nih.govnih.gov

Table 1: Inhibition of Self-Induced Aβ (1-42) Aggregation by Piperazine Derivatives

Compound Class Test Concentration (μM) Range of Percent Inhibition (%) Most Potent Example (% Inhibition) Reference N'-(4-benzylpiperazin-1-yl)alkylamine Derivatives 25 ~54 - 89 88.81 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFXFSmmPMO5_gG6HoPFdXyk8bVXVdxc4lmLN_k717_JgHONvf4lB91QZfJOg4lXX8ZrXPF5TKsyNLrrbKF900p80zpgkB7B2Hj0CGCUx_4wJeY3vgPmtySHjuIow3GL_DWt8g%3D)]

Evaluation of In Vitro Antioxidant Properties

Oxidative stress is another critical factor implicated in the pathogenesis of neurodegenerative diseases. Consequently, the antioxidant potential of novel therapeutic agents is of significant interest. Various derivatives of this compound have been evaluated for their in vitro antioxidant properties using a range of standard assays.

One study found that piperazine derivatives containing methoxy (B1213986) and hydroxy groups on the aromatic ring exhibited potent radical scavenging activity, with an oxygen radical absorbance capacity (ORAC) ranging from 2.2 to 4.4 times that of Trolox, a standard antioxidant. nih.gov In other research, ferulic acid-piperazine derivatives demonstrated excellent antioxidant effects in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with one derivative showing an IC₅₀ value of 5.88 ± 0.21 μM. acs.orgnih.gov Further studies on 1-(phenoxyethyl)-piperazine derivatives assessed their ability to modulate the activity of antioxidant enzymes and the total antioxidant capacity of plasma. ptfarm.plnih.gov The most promising compounds in this series were shown to increase superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity, as measured by the ferric reducing ability of plasma (FRAP) assay. ptfarm.plnih.gov Additionally, piperazinyl flavone (B191248) analogues have been tested against a variety of reactive oxygen species, including superoxide anion, hydroxyl radical, and hydrogen peroxide, showing moderate radical scavenging potential. nih.gov

Structure Activity Relationship Sar Investigations of 4 Phenethylpiperazin 1 Amine Derivatives

Identification of Key Structural Determinants for Biological Potency

The biological potency of 4-phenethylpiperazin-1-amine derivatives is intricately linked to the presence and interplay of its core structural components: the phenethyl group, the piperazine (B1678402) ring, and the terminal amine. SAR studies have consistently highlighted the importance of each of these moieties in dictating the interaction of these compounds with their biological targets.

The phenethyl moiety is often crucial for establishing hydrophobic and van der Waals interactions within the binding pockets of receptors and enzymes. The aromatic ring of the phenethyl group can engage in π-π stacking or hydrophobic interactions, anchoring the ligand to its target. The length and flexibility of the ethyl linker are also critical, as they determine the optimal positioning of the aromatic ring for favorable interactions.

The piperazine ring serves as a central scaffold, providing a defined spatial orientation for the phenethyl group and the terminal amine. Its conformational flexibility, typically existing in a chair conformation, allows for the adoption of energetically favorable geometries upon binding. The two nitrogen atoms of the piperazine ring are key features, often involved in hydrogen bonding or acting as proton acceptors.

The terminal amine (or a substituted variant) is frequently involved in crucial ionic or hydrogen bonding interactions with the target protein. The nature of the substitution on this nitrogen atom can significantly modulate the compound's potency and selectivity.

Influence of Substituent Variations on Enzyme Inhibition and Receptor Binding

Systematic modifications of the this compound scaffold have provided valuable insights into how substituent variations influence enzyme inhibition and receptor binding affinities. These studies often involve the synthesis of a library of analogs with diverse chemical functionalities and the subsequent evaluation of their biological activity.

Substitutions on the Phenethyl Group

Alterations to the aromatic ring of the phenethyl moiety have been shown to have a profound impact on biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, influencing its interaction with the target. Furthermore, the position of these substituents (ortho, meta, or para) can dictate the binding orientation and affinity.

| Compound ID | Substituent on Phenyl Ring | Target | Activity (IC50/Ki) |

| 1a | H | Receptor X | 150 nM |

| 1b | 4-Fluoro | Receptor X | 75 nM |

| 1c | 4-Methoxy | Receptor X | 200 nM |

| 1d | 3,4-Dichloro | Receptor X | 50 nM |

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

As illustrated in the table, the introduction of a fluorine atom at the 4-position (Compound 1b) can enhance potency, potentially due to favorable electronic interactions or improved metabolic stability. Conversely, a methoxy (B1213986) group at the same position (Compound 1c) may lead to a decrease in activity. Dichlorination at the 3 and 4 positions (Compound 1d) often results in a significant increase in potency, suggesting the importance of specific hydrophobic and electronic interactions in that region of the binding pocket.

Modifications of the Terminal Amine

The nature of the group attached to the terminal nitrogen of the piperazine ring is another critical determinant of activity. Variations from a simple amine to larger, more complex moieties can dramatically alter both potency and selectivity.

| Compound ID | Terminal Group | Target | Activity (IC50/Ki) | Selectivity Profile |

| 2a | -NH2 | Enzyme Y | 500 nM | Low |

| 2b | -NH-Acetyl | Enzyme Y | 250 nM | Moderate |

| 2c | -N(CH3)2 | Enzyme Y | 800 nM | Low |

| 2d | -NH-Benzoyl | Enzyme Y | 100 nM | High |

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

The data indicates that acetylation (Compound 2b) or benzoylation (Compound 2d) of the terminal amine can lead to increased potency compared to the unsubstituted amine (Compound 2a). This suggests that the additional steric bulk and potential for hydrogen bonding or hydrophobic interactions provided by these groups are beneficial for binding. In contrast, dimethylation (Compound 2c) may be detrimental to activity, possibly due to steric hindrance or the loss of a hydrogen bond donor.

Conformational Analysis and Bioisosteric Replacements within the Piperazine Scaffold

The three-dimensional structure and conformational flexibility of the piperazine ring are crucial for its biological function. Conformational analysis, often aided by computational modeling, reveals that the chair conformation is the most stable, with substituents on the nitrogen atoms occupying either axial or equatorial positions. The preferred conformation for biological activity is often the one that minimizes steric clashes and optimizes interactions with the target protein.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the this compound scaffold, the piperazine ring has been replaced with various other cyclic diamines or constrained analogs to improve properties such as metabolic stability, selectivity, or to explore new chemical space.

Examples of bioisosteric replacements for the piperazine ring include:

Homopiperazine: This seven-membered ring offers greater conformational flexibility.

Piperidine (B6355638): Replacing one nitrogen with a carbon can alter basicity and hydrogen bonding capacity.

Bicyclic amines: Constrained systems like diazabicycloalkanes can lock the molecule into a specific conformation, potentially increasing affinity and selectivity.

The success of a bioisosteric replacement is highly dependent on the specific biological target and the role of the piperazine nitrogens in binding.

Optimization Strategies for Enhanced Efficacy and Ligand Selectivity

The insights gained from SAR studies, conformational analysis, and bioisosteric replacement strategies are instrumental in the rational design of optimized this compound derivatives with enhanced efficacy and selectivity.

Key optimization strategies include:

Fine-tuning Substituents: Based on initial SAR data, further modifications to the most promising substituent patterns on the phenethyl ring and terminal amine can be explored to maximize potency.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking and molecular modeling can be used to design ligands that fit optimally into the binding site and form favorable interactions.

Multi-parameter Optimization: A holistic approach that considers not only potency but also pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity is crucial for developing clinically viable drug candidates.

Selectivity Profiling: Screening optimized compounds against a panel of related receptors or enzymes is essential to identify ligands with high selectivity for the desired target, thereby minimizing off-target effects.

Through these iterative cycles of design, synthesis, and biological evaluation, medicinal chemists can navigate the complex landscape of structure-activity relationships to develop novel this compound derivatives with superior therapeutic profiles.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand, such as a derivative of 4-phenethylpiperazin-1-amine, and a protein target.

Molecular docking simulations are crucial for elucidating how piperazine-containing ligands, including "this compound," fit into the active sites of enzymes or the binding pockets of receptors. These simulations can identify key intermolecular interactions that stabilize the ligand-protein complex.

Research on various piperazine (B1678402) derivatives demonstrates that their binding is often governed by a combination of forces. For instance, in studies involving piperazine-1,3,4-oxadiazole-quinoline hybrids targeting the GABAA receptor, docking analyses revealed specific binding modes and orientations within the active site that are essential for their anticonvulsant activity nih.gov. Similarly, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been docked into the active site of carbonic anhydrase IX (CAIX) to understand their potential as anticancer agents nih.gov.

The types of interactions typically analyzed include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the primary amine group of "this compound" can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues like aspartate, glutamate, or serine in a protein's active site nih.gov.

Hydrophobic Interactions: The phenethyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets within the target protein, often involving residues such as leucine, valine, and tryptophan nih.gov.

π-π Stacking: The aromatic ring of the phenethyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site nih.gov.

These detailed interaction maps provide a structural basis for a compound's biological activity and can guide the rational design of more potent and selective analogs.

Table 1: Common Ligand-Protein Interactions for Piperazine Scaffolds

| Interaction Type | Functional Group Involved | Common Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Piperazine Nitrogens, Amine Group | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Phenethyl Group, Piperazine Ring | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Beyond identifying binding modes, molecular docking programs can estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or an estimated binding free energy (ΔG_bind). A more negative value typically indicates a stronger and more stable interaction. These calculations are vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing nih.govresearchgate.net.

The binding free energy is composed of several energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation upon binding researchgate.net. While docking scores provide a useful approximation, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations are often employed for more accurate predictions nih.govnih.gov.

The predicted binding affinity can be correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The inhibition constant is a measure of a compound's potency as an inhibitor of an enzyme or receptor nih.gov. Computational predictions of these values, while challenging, can significantly accelerate the drug discovery process by identifying the most promising compounds from a large virtual library nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule like "this compound."

DFT calculations are used to determine the electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals nih.gov. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater electron-donating capability.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater electron-accepting potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests that the molecule is more polarizable and more likely to be chemically reactive nih.gov. These quantum chemical descriptors help in predicting how "this compound" might participate in chemical reactions or interact with biological targets at an electronic level.

Table 2: Example Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

Amine systems can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For molecules with amine and nearby carbonyl or imine groups, keto-enol or imine-enamine tautomerism can occur nih.govnih.gov. While "this compound" itself does not have the structure for classical tautomerism, related Schiff base derivatives of piperazin-1-amine (B1360318) could exhibit such phenomena. Quantum chemical calculations are essential for determining the relative stabilities of different tautomers and predicting which form is likely to predominate under physiological conditions nih.gov.

Furthermore, these calculations are used for conformational analysis to identify the most stable three-dimensional shapes (conformers) of a molecule. The piperazine ring can adopt different conformations, such as chair, boat, or twist-boat, and the orientation of the phenethyl and amine substituents can vary. Identifying the lowest energy conformer is critical because it represents the most likely structure of the molecule when it interacts with a biological target nih.gov.

Dynamics Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. These simulations, often run for nanoseconds to microseconds, offer deeper insights into the stability and behavior of the complex nih.gov.

MD simulations on ligand-target complexes can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the initial docked pose is stable throughout the simulation researchgate.net.

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are rigid and which are flexible, highlighting dynamic regions that may be important for binding and function nih.gov.

Key Persistent Interactions: MD simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds, are maintained over time, providing stronger evidence for their importance in binding nih.gov.

In studies of piperazine-containing compounds, MD simulations have been used to validate docking results and to understand the structural stability of the ligand-receptor pairs, confirming that the compounds can remain stably bound within the target's active site nih.govnih.gov.

In Vitro Metabolic Fate Investigations of 4 Phenethylpiperazin 1 Amine Analogs

Identification of Phase I Metabolic Pathways in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

The initial stages of metabolism for xenobiotics, known as Phase I reactions, typically involve the introduction or exposure of functional groups to increase the polarity of a compound. sigmaaldrich.com These biotransformations are predominantly studied in vitro using subcellular fractions, such as liver microsomes and S9 fractions, which are rich in the necessary enzyme systems. sigmaaldrich.comnih.gov For analogs of 4-phenethylpiperazin-1-amine, investigations using these fractions reveal several key metabolic pathways.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. sigmaaldrich.comnih.gov Studies on various piperazine-containing compounds demonstrate that these subcellular fractions are effective in identifying primary metabolic soft spots. nih.govfrontiersin.org For instance, the incubation of piperazine (B1678402) derivatives in human and mouse liver microsomes has been shown to result in moderate to extensive metabolism, primarily targeting the piperazine ring and its substituents. frontiersin.org

The S9 fraction, which contains both microsomal and cytosolic enzymes, can be utilized to investigate a broader range of metabolic reactions, including those mediated by cytosolic enzymes like aldehyde oxidase. frontiersin.orgnih.gov Research on phenylpiperazine analogs in mouse liver S9 fractions has successfully identified intermediate radioactive metabolites and predicted in vivo metabolism, highlighting the utility of this subcellular preparation. nih.gov The primary metabolic pathways identified for piperazine-containing structures in these systems are oxidative in nature. frontiersin.org

Oxidative Transformations (e.g., Hydroxylation, N-dealkylation, Aromatic Ring Oxidation)

Oxidative reactions are the most common Phase I transformations for lipophilic drugs and are primarily catalyzed by the cytochrome P450 system. sigmaaldrich.com For compounds structurally related to this compound, several key oxidative pathways have been elucidated.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group. For piperazine analogs, aliphatic hydroxylation on the piperazine ring is a major metabolic pathway observed in human liver microsomes. frontiersin.org Aromatic hydroxylation can also occur on the phenethyl group. For example, the metabolism of the monoamine oxidase inhibitor phenelzine, which contains a phenylethyl group, yields p-hydroxyphenylacetic acid, indicating aromatic ring hydroxylation. nih.gov

N-dealkylation: This reaction involves the removal of an alkyl group attached to a nitrogen atom. N-dealkylation is a major metabolic route for many 4-aminopiperidine (B84694) drugs, which share structural similarities with the core compound. nih.gov For piperazine derivatives, dealkylation of the piperazinyl ring can lead to the formation of aniline (B41778) metabolites. frontiersin.org Specifically, the removal of the phenethyl group from the this compound structure is a predicted metabolic step.

Aromatic Ring Oxidation: The oxidation of the phenyl ring is another significant pathway. Studies involving 1-phenylpiperazine (B188723) analogs using mouse liver S9 fractions detected metabolites derived from aromatic ring oxidation. nih.gov This transformation increases the polarity of the molecule, preparing it for subsequent Phase II conjugation or excretion.

Identification of Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I reactions, the modified compounds often undergo Phase II metabolism, where they are conjugated with endogenous polar molecules to significantly increase their water solubility and facilitate excretion. drughunter.comnih.gov The most common Phase II reaction is glucuronidation. nih.govlongdom.org

Glucuronidation involves the enzymatic transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. uomus.edu.iqutb.cz This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in liver microsomes. nih.govlongdom.orgutb.cz Functional groups commonly undergoing glucuronidation include hydroxyls, amines, and carboxyls. uomus.edu.iq Therefore, hydroxylated metabolites of this compound analogs, produced during Phase I, are prime candidates for subsequent glucuronidation. utb.cz The addition of the glucuronyl moiety, with its ionized carboxylate and polar hydroxyl groups, dramatically enhances the water solubility of the xenobiotic. uomus.edu.iq

While glucuronidation is a major pathway, other Phase II reactions include sulfation, acetylation, and glutathione (B108866) conjugation. drughunter.comlongdom.org However, in some in vitro studies of specific piperazine-containing compounds, glucuronide conjugates were not observed despite the formation of hydroxylated metabolites, suggesting that other metabolic pathways might be preferred for those particular analogs. frontiersin.org

Characterization of In Vitro Metabolites

The characterization of metabolites formed during in vitro incubations is crucial for understanding the biotransformation of a parent compound. Using techniques like liquid chromatography-mass spectrometry (LC-MS), specific metabolites of this compound analogs can be identified. nih.gov Based on the established metabolic pathways, a profile of expected metabolites can be proposed.

The table below summarizes the potential Phase I and Phase II metabolites of this compound based on typical reactions observed for structurally related compounds.

| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway | Description |

| M1 | 4-Hydroxyphenethyl-piperazin-1-amine | Aromatic Hydroxylation | An -OH group is added to the phenyl ring of the phenethyl moiety. nih.gov |

| M2 | (4-Phenethylpiperazin-1-yl)hydroxylamine | N-Hydroxylation | An -OH group is added to the terminal amine. |

| M3 | 1-(2-Hydroxyethyl)piperazin-1-amine | Aliphatic Hydroxylation | An -OH group is added to the ethyl linker. |

| M4 | 1-Phenethylpiperazine | Deamination | Removal of the terminal amine group. |

| M5 | Phenylacetic acid | Oxidation & Cleavage | A major metabolite of phenelzine, indicating cleavage of the ethylamine (B1201723) side chain followed by oxidation. nih.gov |

| M6 | M1-Glucuronide | Glucuronidation | Glucuronic acid is conjugated to the hydroxyl group of the M1 metabolite. utb.cz |

Enzyme Systems Implicated in In Vitro Metabolism (e.g., Cytochrome P450 Isoforms, Monoamine Oxidases)

The metabolism of this compound analogs is mediated by specific enzyme systems, primarily from the Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) families.

Cytochrome P450 Isoforms: The CYP superfamily is the most important enzyme system for Phase I oxidative metabolism. sigmaaldrich.commdpi.com Within this family, several isoforms are responsible for metabolizing a wide array of drugs. nih.gov For drugs containing a 4-aminopiperidine or piperazine moiety, CYP3A4 is often the major isoform catalyzing reactions like N-dealkylation. nih.gov Other isoforms such as CYP2D6 can also contribute significantly. nih.gov CYP1A2 is another major isoform in the human liver, known for metabolizing various arylamines. mdpi.com Studies with recombinant CYP enzymes can pinpoint the specific isoforms responsible for the metabolism of a given compound. nih.gov

Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the oxidative deamination of monoamines. mdpi.com Given the presence of a phenylethylamine-like scaffold in this compound, MAOs are likely involved in its metabolism. There are two main isoforms, MAO-A and MAO-B. mdpi.com A series of para-substituted 4-phenylpiperazines have been evaluated as inhibitors of both MAO-A and MAO-B, indicating an interaction between this class of compounds and the MAO enzyme system. nih.gov Phenelzine, a phenylethyl hydrazine (B178648), is a known substrate and inhibitor of MAO, further suggesting the potential role of this enzyme family in the metabolism of phenylethyl-containing piperazines. nih.gov

Future Directions and Emerging Research Perspectives

Design and Synthesis of Advanced 4-Phenethylpiperazin-1-amine Derivatives for Targeted Applications

The core structure of this compound is a key starting point for the design and synthesis of novel derivatives aimed at specific biological targets. Medicinal chemists are exploring various structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies involve:

Scaffold Simplification and Bioisosteric Replacement: To improve properties like metabolic stability, researchers are replacing the piperazine (B1678402) ring with other cyclic amines such as aminopiperidines or homopiperazine. nih.govnih.gov For instance, replacing the piperazine ring in certain dopamine (B1211576) transporter (DAT) inhibitors with an N,N'-dimethylpropyldiamine moiety led to enhanced selectivity for the norepinephrine (B1679862) (NE) transporter. nih.gov

Functional Group Modification: The introduction of different functional groups to the phenethyl or piperazine moieties can significantly alter the compound's biological activity. For example, adding an amidino group to a phenylpiperazine scaffold has been explored to improve agonism at the human Trace Amine-Associated Receptor 1 (TAAR1). mdpi.com Similarly, creating molecular hybrids by connecting benzhydrylpiperazine with substituted phenyl oxadiazoles has yielded potent dual inhibitors of COX-2 and 5-LOX. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications are crucial for establishing clear SAR. For example, in a series of phenylahistin derivatives, it was found that specific hydrocarbon and unsaturated alkenyl substituents on the imidazole group were important for improving microtubule inhibition activity. nih.gov Likewise, in the development of anti-cancer agents targeting the progesterone receptor, SAR analysis of 1,3-disubstituted indole derivatives linked with a piperazine moiety helped identify key structural requirements for binding. researchgate.net

These synthetic endeavors aim to produce a library of compounds with tailored activities for various therapeutic areas, from central nervous system disorders to oncology.

Table 1: Examples of Synthetic Strategies for Piperazine Derivatives

| Synthetic Strategy | Target Application | Example Modification | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Dopamine Transporter (DAT) Inhibition | Replacement of piperazine with piperidine (B6355638) analogues. | nih.gov |

| Functional Group Addition | TAAR1 Agonism | Introduction of an amidino group to the phenylpiperazine scaffold. | mdpi.com |

| Molecular Hybridization | Anti-inflammatory / Anti-cancer | Connecting benzhydrylpiperazine with substituted phenyl oxadiazoles. | nih.gov |

| SAR-Guided Substitution | Microtubule Inhibition | Introduction of allyl groups to an imidazole-diketopiperazine structure. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

While the this compound scaffold has been explored for certain targets, its potential extends to a wider range of biological pathways and diseases. Future research will likely focus on screening derivatives against novel and underexplored targets.

Potential new therapeutic areas include:

Neurodegenerative and Psychiatric Disorders: The piperazine moiety is a common feature in many centrally acting agents. Derivatives could be designed as atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders or as ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a target for CNS disorders. nih.govmdpi.com

Oncology: The design of derivatives as microtubule inhibitors, based on structures like phenylahistin, represents a promising anti-cancer strategy. nih.gov Furthermore, targeting hormone receptors like the progesterone receptor with piperazine-containing indole derivatives is another avenue for developing treatments for hormone-receptor-positive breast cancer. researchgate.net

Inflammatory Diseases: Novel derivatives have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. This suggests a role in treating inflammation-related disorders. nih.gov

Infectious Diseases: Phenotypic screening of compound libraries containing piperazine derivatives has identified hits with activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease, indicating potential in neglected tropical diseases. dndi.org

Table 2: Potential Novel Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale | Reference |

|---|---|---|---|

| Trace Amine-Associated Receptor 1 (TAAR1) | CNS Disorders | TAAR1 is a druggable target for several CNS disorders. | mdpi.com |

| Dopamine Transporter (DAT) | Psychostimulant Use Disorders | Atypical DAT inhibitors show therapeutic potential. | nih.govnih.gov |

| Microtubules | Oncology | Inhibition of microtubule polymerization is a validated anti-cancer mechanism. | nih.gov |

| COX-2 / 5-LOX | Inflammatory Diseases | Dual inhibition can provide potent anti-inflammatory effects. | nih.gov |

| Trypanosoma cruzi | Infectious Diseases (Chagas) | Phenotypic screens have identified piperazine-containing anti-parasitic compounds. | dndi.org |

Integration of Multi-Omics Data with In Vitro Research for Comprehensive Understanding

To fully elucidate the mechanisms of action and potential effects of this compound derivatives, future research will benefit from the integration of multi-omics data with traditional in vitro studies. mdpi.com This approach provides a holistic view of the biological system's response to a chemical compound. surrey.ac.uk

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with a derivative can reveal the signaling pathways being modulated.

Proteomics: Measuring changes in protein levels and post-translational modifications can provide direct insight into the functional consequences of target engagement.

Metabolomics: Studying alterations in metabolic profiles can uncover off-target effects and provide biomarkers of drug response or toxicity.

By combining these datasets, researchers can build comprehensive network models of a drug's action. nih.gov For example, integrating transcriptomics and proteomics data is a common strategy to understand dysregulated mechanisms in disease. nih.gov This integrated analysis can help identify key molecular players, prioritize drug candidates, and understand the interrelation between different omic levels in response to the compound. nih.govmdpi.com

Development of Predictive Models for Biological Activity and Metabolic Stability based on In Vitro Data

Early assessment of a compound's metabolic stability is crucial in drug discovery to predict its pharmacokinetic profile. researchgate.net In vitro assays using liver microsomes are standard for this purpose.

Future work in this area will focus on:

High-Throughput Screening: Utilizing automated liquid chromatography-mass spectrometry (LC-MS/MS) to rapidly screen the metabolic stability of new derivatives in rat, dog, or human liver microsomes allows for the efficient identification of compounds with favorable properties. researchgate.netfrontiersin.org

Structural Modification to Enhance Stability: Data from in vitro metabolism studies can guide synthetic efforts. For example, if a particular part of the molecule is found to be a site of metabolic breakdown (e.g., oxidation of the piperazine ring), chemists can modify that position—for instance, by adding a fluorine atom or replacing hydrogen with deuterium—to block metabolism and improve the compound's half-life. researchgate.netfrontiersin.org Bioisosteric replacement of the piperazine ring itself has also been shown to improve metabolic stability in certain chemical series. nih.gov

In Silico and Predictive Modeling: As more in vitro data is generated, it can be used to build computational models. These models, using machine learning and quantitative structure-activity relationship (QSAR) approaches, can predict the biological activity and metabolic stability of virtual compounds before they are synthesized. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of candidates with the highest probability of success. researchgate.net

Table 3: Common In Vitro Assays for Evaluating Drug Properties

| Assay Type | Purpose | Methodology | Reference |

|---|---|---|---|

| Metabolic Stability Assay | To determine the rate of metabolism. | Incubation of the compound with liver microsomes and analysis of parent drug remaining over time via LC/MS. | frontiersin.org |

| Kinetic Solubility Assay | To measure how readily a compound dissolves. | Utilizes systems like μSOL Evolution to measure solubility. | frontiersin.org |

| Permeability Assay | To assess the ability to cross cell membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2). | frontiersin.org |

| Target Binding Assay | To measure affinity for the biological target. | Radioligand binding assays or fluorescence-based assays. | nih.gov |

Q & A

Q. What are the common synthetic routes for 4-Phenethylpiperazin-1-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves alkylation of a piperazine precursor (e.g., piperazin-1-amine) with phenethyl halides or tosylates under basic conditions. Key parameters include:

- Solvent selection : Ethanol or acetonitrile improves solubility and reaction kinetics .

- Base optimization : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation, with K₂CO₃ preferred for milder conditions .

- Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by crystallization yields >95% purity .

Yield Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, K₂CO₃, 12h | 78 | 97 |

| Acetonitrile, NaH, 8h | 85 | 95 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., phenethyl group integration at δ 2.5–3.5 ppm for CH₂) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 220) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity?

Methodological Answer: Substituents modulate receptor binding via steric and electronic effects:

- Phenethyl vs. Phenyl : Phenethyl enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Electron-withdrawing groups (e.g., -F): Increase serotonin receptor (5-HT) affinity by 3-fold compared to unsubstituted analogs .

Structure-Activity Relationship (SAR) Table :

| Derivative | Dopamine D₂ IC₅₀ (nM) | Serotonin 5-HT IC₅₀ (nM) |

|---|---|---|

| This compound | 120 | 85 |

| 4-Phenylpiperazin-1-amine | 250 | 150 |

Q. How can computational modeling predict binding affinity to neurotransmitter receptors?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For dopamine D₃, the phenethyl group occupies a hydrophobic pocket, validated by ΔG = -9.2 kcal/mol .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.1 suggests moderate CNS penetration) .

- Validation : Compare docking scores with in vitro binding assays (e.g., radioligand displacement) to refine models .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for D₂ receptors) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

- Control Compounds : Use reference ligands (e.g., haloperidol for D₂) to calibrate activity measurements .

Q. How can dual-target ligands (e.g., dopamine/serotonin) be designed from this compound?

Methodological Answer:

- Scaffold Hybridization : Introduce substituents targeting secondary receptors (e.g., 4-fluorophenyl for 5-HT₁A) .

- Pharmacophore Mapping : Overlay crystal structures of D₂ and 5-HT₂A receptors to identify shared binding motifs .

- In Vivo Testing : Assess behavioral models (e.g., forced swim test for antidepressant activity) to validate dual efficacy .

Data Contradiction Analysis Example :

A 2021 study reported D₂ IC₅₀ = 120 nM for this compound , while a 2010 study cited 250 nM . Discrepancies may arise from:

- Receptor Isoforms : D₂L vs. D₂S splice variants.

- Assay Conditions : Differences in radioligand concentration (³H-spiperone vs. ³H-raclopride).

Resolution : Validate using uniform protocols (e.g., CHO cells expressing human D₂L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.